(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a distinct stereochemical configuration (2S,3S). Its structure features:
- 2-hydroxy group: Enhances hydrogen-bonding capacity and influences solubility.
- 3-Fmoc-amino group: A common protecting group in solid-phase peptide synthesis (SPPS) for temporary amine protection .
- 4-phenyl substituent: Introduces hydrophobicity and aromatic interactions, critical for peptide stability and target binding.
Molecular Formula: Estimated as C₂₅H₂₃NO₅ (based on analogous compounds) . Molecular Weight: ~417.46 g/mol (calculated). Applications: Primarily used in peptide synthesis and drug development due to its stereoselectivity and compatibility with Fmoc-based strategies.
Properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSULZSNDXGGHP-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373283 | |
| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210754-59-9 | |
| Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, often referred to as Fmoc-Amino Acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C25H23NO6
- Molecular Weight : 433.45 g/mol
- CAS Number : 959576-00-2
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Modulation of Cell Signaling Pathways : It has been shown to interact with key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival.
- Regulation of Apoptosis : The compound influences apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Effective against various pathogens including bacteria and viruses.
- Anti-inflammatory Effects : Reduces inflammation by modulating immune responses.
- Antitumor Properties : Exhibits cytotoxic effects on several cancer cell lines.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase activation assays.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on a mouse model of inflammation demonstrated that administration of the compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Activity
In vitro tests revealed that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Inhibition of bacterial growth |
| Antitumor | Moderate | Induction of apoptosis |
| Anti-inflammatory | High | Cytokine modulation |
| Enzyme Inhibition | Variable | Competitive inhibition |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of analogous Fmoc-protected amino acids:
*Estimated based on structural analogs.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a suitably protected amino acid or amino ketone precursor, followed by stereoselective reduction and Fmoc protection of the amino group. The key steps include:
- Formation of the amino ketone intermediate with the desired stereochemistry.
- Stereoselective reduction of the keto group to the hydroxy group.
- Introduction of the Fmoc protecting group on the amino functionality.
- Purification and isolation of the final product with high stereochemical purity.
Detailed Synthetic Procedures
Stereoselective Reduction of Keto Precursors
A common approach involves reducing a 3-chloro-2-oxo-3-amino-4-phenylbutane derivative to the corresponding 2-hydroxy-3-amino compound. Sodium borohydride (NaBH4) is frequently used as the reducing agent in mixed solvents such as tetrahydrofuran (THF) and ethanol at low temperatures (10–20 °C) to control stereoselectivity and yield.
- Dissolve the keto precursor in THF and ethanol.
- Cool the solution to 10 °C.
- Add sodium borohydride solution dropwise.
- Stir the reaction mixture at 10–20 °C for 1 hour.
- Quench with dilute aqueous sulfuric acid to adjust pH to ~6.5.
- Heat to 50 °C for 1 hour to complete the reaction.
- Cool and isolate the product by filtration and washing with solvent mixtures (THF/water, ethanol, water).
- Dry under vacuum to obtain the hydroxy amino acid intermediate with ~56% yield and >95% purity.
Alternative Reducing Agents and Conditions
Diisobutylaluminium hydride (DIBAH) is also employed for stereoselective reduction in solvents like acetone, toluene, or cyclohexanol. The reaction is typically performed at room temperature for 1–2 hours, followed by acidic hydrolysis and extraction to isolate the product.
- DIBAH in acetone or toluene at room temperature.
- Hydrolysis with 1 N HCl.
- Extraction with ethyl acetate.
- Concentration and crystallization to yield the hydroxy amino acid derivative.
Fmoc Protection of the Amino Group
The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent like dioxane or DMF. This step is crucial to prevent side reactions during peptide synthesis.
- Dissolve the amino acid intermediate in aqueous-organic solvent.
- Add base to maintain pH ~8–9.
- Slowly add Fmoc-Cl solution.
- Stir at room temperature until reaction completion.
- Extract and purify the Fmoc-protected amino acid by crystallization or chromatography.
Purification and Characterization
Data Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction with NaBH4 | NaBH4, aqueous H2SO4 quench | THF, Ethanol | 10–20 °C | 56 | Stereoselective, high purity |
| Reduction with DIBAH | DIBAH, acidic hydrolysis | Acetone, Toluene | Room temp (RT) | ~60 | Alternative reducing agent |
| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or Et3N) | Dioxane, DMF | RT | >90 | Protects amino group for peptide synthesis |
| Purification | Crystallization, HPLC analysis | Ethyl acetate, mixed solvents | RT | - | Ensures stereochemical purity |
Research Findings and Notes
- The stereoselectivity of the reduction step is critical to obtain the (2S,3S) configuration. Temperature control and choice of reducing agent influence the diastereomeric ratio.
- Sodium borohydride in THF/ethanol is preferred for scalability and reproducibility.
- DIBAH offers an alternative with comparable yields but requires careful handling due to its pyrophoric nature.
- The Fmoc protection step is well-established and provides a stable protecting group removable under mild basic conditions, facilitating peptide synthesis.
- Impurities mainly arise from incomplete stereoselective reduction or minor epimerization; these are minimized by optimized reaction conditions and purification.
Q & A
Basic: What are the recommended methods for synthesizing (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid?
Methodological Answer:
The synthesis typically involves:
- Fmoc Protection : Introduce the Fmoc group to protect the amino group during peptide coupling (common in peptide synthesis, as seen in and ).
- Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation (e.g., as in , which achieved 49% yield for a stereoisomer via flash chromatography).
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation, as referenced in and .
- Hydroxyl Group Retention : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent oxidation of the 2-hydroxy group .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Widely used for intermediates (e.g., syn-12 and anti-12 isomers in , with yields of 49% and 40%, respectively).
- HPLC : For final purification, especially to resolve stereoisomers or remove trace impurities (as described in ).
- Solvent Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane mixtures) to enhance crystallinity .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral, dermal: Category 4) and eye irritation risks ( ).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard in ).
- Spill Management : Neutralize accidental releases with sand/vermiculite and dispose via approved waste handlers ().
Advanced: How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use tert-butyldiphenylsilyl (TBDPS) groups to stabilize stereocenters ( ).
- Analytical Validation : Confirm configuration via H NMR (e.g., coupling constants for vicinal diols) and chiral HPLC ( ).
- Low-Temperature Reactions : Minimize epimerization during coupling steps ( ).
Advanced: How does this compound interact with biological targets like enzymes or receptors?
Methodological Answer:
- Peptide Mimetics : The Fmoc group and phenyl moiety may mimic natural ligands, as seen in HIV-1 entry inhibitor analogs ( ).
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions, similar to studies in .
- Fluorophore Conjugation : Attach probes (e.g., dansyl tags) for real-time tracking in cellular uptake studies ().
Advanced: How do structural analogs with fluorophenyl or difluorophenyl substitutions compare in activity?
Methodological Answer:
- Substituent Effects : Analogs with 3,5-difluorophenyl groups () show enhanced metabolic stability due to reduced CYP450 interactions.
- Bioactivity Screening : Compare IC values in enzyme inhibition assays (e.g., protease or kinase targets) to assess substituent impact ( ).
Advanced: What are the stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Avoid strong acids/bases ( ), as Fmoc groups hydrolyze at pH < 4 or > 10.
- Thermal Degradation : Store at -20°C in inert solvents (e.g., DMF or DMSO) to prevent decomposition ().
- Light Sensitivity : Protect from UV exposure to avoid photooxidation of the fluorenyl group .
Advanced: Which analytical techniques best characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm stereochemistry and purity (e.g., syn-12 in ).
- HRMS : Validate molecular weight (e.g., m/z 580.2865 for syn-12 in ).
- IR Spectroscopy : Identify carbonyl stretches (Fmoc C=O at ~1700 cm) and hydroxyl groups (~3400 cm) .
Advanced: How to address low yields in peptide coupling reactions involving this compound?
Methodological Answer:
- Activation Reagents : Replace traditional carbodiimides with HATU or PyBOP for higher efficiency ( ).
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., from 40% to >70% in ).
- Solvent Optimization : Use DCM/DMF mixtures to enhance solubility of hydrophobic intermediates .
Advanced: How to resolve contradictions in reported toxicity data?
Methodological Answer:
- Source Analysis : Compare SDS classifications (e.g., lists H302/H315, while lacks toxicity data).
- Impurity Screening : Use LC-MS to identify byproducts (e.g., fluorenyl degradation products) that may contribute to toxicity.
- In Silico Modeling : Predict ADMET profiles using tools like ADMETLab to cross-validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
